molecular formula C24H27BrO2P+ B12060026 (4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide

(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide

Cat. No.: B12060026
M. Wt: 458.3 g/mol
InChI Key: JPZMNVPVVYVXAD-UHFFFAOYSA-N
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Description

(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide is a chemical compound with the molecular formula C24H26BrO2P. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triphenylphosphanium group and an ethoxy-oxobutyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with ethyl 4-bromobutyrate. The reaction is carried out under an inert atmosphere, such as argon, and the mixture is heated to 120°C under a condenser for 16 hours. After the reaction is complete, the mixture is allowed to cool to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes maintaining strict control over reaction conditions and ensuring the purity of the starting materials.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield products where the bromide ion is replaced by another nucleophile.

Scientific Research Applications

(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide involves its interaction with molecular targets through its triphenylphosphanium group. This interaction can facilitate various chemical reactions, including nucleophilic substitution and redox reactions. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • (3-ethoxycarbonylpropyl)-triphenylphosphonium bromide
  • (4-ethoxy-4-oxobutyl)triphenylphosphonium bromide

Uniqueness

(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide is unique due to its specific combination of the ethoxy-oxobutyl moiety and the triphenylphosphanium group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .

Properties

Molecular Formula

C24H27BrO2P+

Molecular Weight

458.3 g/mol

IUPAC Name

(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C24H26O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,2,12,19-20H2,1H3;1H/q+1;

InChI Key

JPZMNVPVVYVXAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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